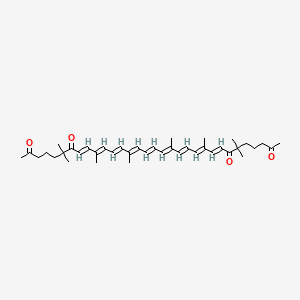

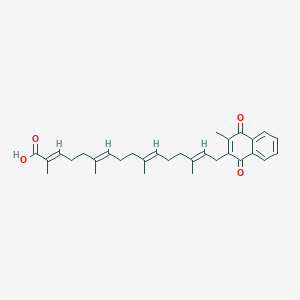

beta-Carotenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Beta-Carotenone is a naturally occurring pigment found in plants, particularly in fruits and vegetables that are brightly colored. It is classified as a carotenoid, which is a type of organic compound responsible for the vibrant red, orange, and yellow hues seen in many plants . This compound is a precursor to vitamin A, which is essential for vision, immune function, and skin health .

Méthodes De Préparation

Beta-Carotenone can be prepared through various methods, including chemical synthesis and extraction from natural sources. The most popular source for this compound is orange carrot. The procedure consists of different steps such as purification, material shredding, juice pressing, protein coagulation, sedimentation, centrifugation, extraction with organic solvent, filtration, deodorization, evaporation, and crystallization . Industrial production often involves chemical synthesis, which has become more prevalent due to its efficiency and cost-effectiveness .

Analyse Des Réactions Chimiques

Beta-Carotenone undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions include retinal and retinoic acid, which are biologically active forms of vitamin A .

Applications De Recherche Scientifique

Beta-Carotenone has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying carotenoid reactions and properties. In biology and medicine, this compound is studied for its antioxidant properties and its role in preventing diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders . It is also used in the food industry as a natural colorant and in cosmetics for its skin-protective properties .

Mécanisme D'action

Beta-Carotenone exerts its effects primarily through its antioxidant properties. It acts as a scavenger of lipophilic radicals within cell membranes, protecting cells from oxidative damage . Additionally, this compound is converted into vitamin A in the body, which is essential for vision, immune function, and cellular growth . The conversion involves the enzyme beta-carotene dioxygenase, which cleaves this compound to produce retinal .

Comparaison Avec Des Composés Similaires

Beta-Carotenone is similar to other carotenoids such as alpha-carotene, lycopene, and lutein. it is unique in its high efficiency as a precursor to vitamin A. Alpha-carotene and beta-cryptoxanthin can also be converted to vitamin A, but they are less efficient compared to this compound . Lycopene and lutein, on the other hand, do not convert to vitamin A but have other health benefits, such as reducing the risk of certain cancers and improving eye health .

Conclusion

This compound is a versatile compound with significant importance in various fields, including chemistry, biology, medicine, and industry. Its unique properties and wide range of applications make it a valuable subject of scientific research and industrial use.

Propriétés

Numéro CAS |

20126-74-3 |

|---|---|

Formule moléculaire |

C40H56O4 |

Poids moléculaire |

600.9 g/mol |

Nom IUPAC |

(8E,10E,12E,14E,16E,18E,20E,22E,24E)-6,6,10,14,19,23,27,27-octamethyldotriaconta-8,10,12,14,16,18,20,22,24-nonaene-2,7,26,31-tetrone |

InChI |

InChI=1S/C40H56O4/c1-31(19-13-21-33(3)25-27-37(43)39(7,8)29-15-23-35(5)41)17-11-12-18-32(2)20-14-22-34(4)26-28-38(44)40(9,10)30-16-24-36(6)42/h11-14,17-22,25-28H,15-16,23-24,29-30H2,1-10H3/b12-11+,19-13+,20-14+,27-25+,28-26+,31-17+,32-18+,33-21+,34-22+ |

Clé InChI |

UQKVQNUNGXYNOJ-JLTXGRSLSA-N |

SMILES isomérique |

CC(=O)CCCC(C(=O)/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C(=O)C(CCCC(=O)C)(C)C)\C)\C)/C)/C)(C)C |

SMILES canonique |

CC(=O)CCCC(C)(C)C(=O)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC(=O)C(C)(C)CCCC(=O)C)C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Azaspiro[4.4]nonane-2-carboxamide](/img/structure/B13435470.png)

![[Cyano-(3-phenoxyphenyl)methyl] 3-phenoxybenzoate](/img/structure/B13435512.png)

![7-[[(16E)-14,19-dioxa-5,7,27-triazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(24),2(27),3,5,8(26),9,11,16,21(25),22-decaen-11-yl]oxy]-N-hydroxyheptanamide](/img/structure/B13435517.png)

![1-[(4-Benzoylphenyl)methyl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B13435524.png)

![(2S)-2-amino-3-[4-[4-[5-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2-hydroxy-3-iodophenoxy]-3-iodophenoxy]-3,5-diiodophenyl]propanoic acid](/img/structure/B13435525.png)